2,5-Difluoro-3-nitrobenzotrifluoride
Overview
Description
2,5-Difluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a nitro group at the 3 position, and a trifluoromethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
The mode of action of 2,5-Difluoro-3-nitrobenzotrifluoride involves the nitration of 3-fluorobenzotrifluoride using a mixed acid as a nitrating agent . The nitration process is highly exothermic, and the generation of nitronium ions (NO2+) in the acid phase plays a crucial role .
Biochemical Pathways
The compound is involved in the nitration process, which is a key step in the synthesis of many bioactive compounds .
Pharmacokinetics
As an intermediate in pharmaceutical synthesis, its bioavailability would be determined by the final compound it contributes to forming .
Result of Action
The result of the action of this compound is the production of other compounds through nitration. These compounds can then be used in the synthesis of various pharmaceuticals .
Action Environment
The action of this compound is influenced by several factors, including the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance and the substrate conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out using a mixed acid nitrating agent in a continuous-flow millireactor system. The reaction conditions are carefully controlled to ensure safety and efficiency, with temperature monitoring using a reaction calorimeter and differential scanning calorimetry .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous-flow reactors allows for the efficient and safe production of this compound, minimizing the risk of hazardous reactions and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The primary product is 2,5-difluoro-3-aminobenzotrifluoride.
Oxidation: Products vary based on the oxidizing agent and conditions used.
Scientific Research Applications
2,5-Difluoro
Properties
IUPAC Name |
2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNPKYLIWUUCOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735235 | |
Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2837-22-1 | |
Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.